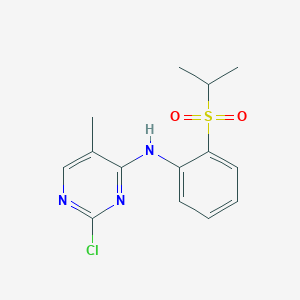
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C₁₄H₂₃N₅O It is characterized by the presence of a pyrimidine ring substituted with pyrrolidinyl groups and an ethanolamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: Derivatives of this compound act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1.
Biology: The compound exhibits antioxidative and antibacterial properties.
Industry: It is used in the synthesis of biologically active compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions inhibit enzyme activity and affect various cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
Uniqueness
What sets 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol apart is its specific substitution pattern and the presence of the ethanolamine moiety
Propriétés
Numéro CAS |
157014-18-1 |
|---|---|
Formule moléculaire |
C14H23N5O |
Poids moléculaire |
277.37 g/mol |
Nom IUPAC |
2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c20-10-5-15-12-11-13(18-6-1-2-7-18)17-14(16-12)19-8-3-4-9-19/h11,20H,1-10H2,(H,15,16,17) |
Clé InChI |
WLJMHEGOFBHPHD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=C2)NCCO)N3CCCC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane](/img/structure/B8726041.png)



![2-Methyl-6-oxo-1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-3-carboxylic acid ethyl ester](/img/structure/B8726075.png)



![2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8726101.png)

![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-butyn-2-ol](/img/structure/B8726135.png)

